

Optimizing ITI-214 dosage to avoid hypotension in animal models

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Compound of Interest

Compound Name: ITI-214

Cat. No.: B560036

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Technical Support Center: ITI-214

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of **ITI-214** in animal models while mitigating the risk of hypotension.

Frequently Asked Questions (FAQs)

Q1: What is **ITI-214** and what is its primary mechanism of action?

A1: **ITI-214**, also known as lenrispodun, is a potent and selective inhibitor of phosphodiesterase 1 (PDE1).[1] PDE1 is a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical intracellular second messengers.[2][3] By inhibiting PDE1, **ITI-214** increases the intracellular levels of both cAMP and cGMP, which can modulate a wide range of cellular processes.[4]

Q2: Why does **ITI-214** have the potential to cause hypotension?

A2: The inhibition of PDE1 by **ITI-214** leads to an increase in cGMP in vascular smooth muscle cells. Elevated cGMP levels promote vasodilation, which is the widening of blood vessels. This vasodilation reduces systemic arterial resistance, which can lead to a decrease in blood pressure, or hypotension.[5]

Q3: What are the reported cardiovascular effects of **ITI-214** in different animal models?

A3: The cardiovascular effects of **ITI-214** can vary between animal species. In aging mice, chronic treatment with **ITI-214** has been shown to lower both systolic and diastolic blood pressure. In dogs and rabbits, **ITI-214** has been reported to reduce systemic arterial resistance and increase cardiac output.^{[6][7]} One study in dogs noted these effects occurred without altering systolic blood pressure, while another PDE1 inhibitor, BTTQ, showed a dose-dependent decrease in mean arterial pressure in rats.^{[5][6]}

Q4: Are there species-specific differences in the expression of PDE1 isoforms that could influence the effects of **ITI-214**?

A4: Yes, there are species-specific differences in PDE1 isoform expression. For instance, the human heart predominantly expresses the PDE1C isoform, which has a balanced selectivity for cAMP and cGMP. In contrast, rodents express more of the cGMP-favoring PDE1A isoform in the heart.^{[3][7]} These differences may contribute to variations in the cardiovascular and other physiological effects of **ITI-214** across different animal models.

Troubleshooting Guide

Issue: Unexpectedly severe hypotension is observed at a planned dose of **ITI-214**.

Potential Cause	Troubleshooting Steps
Dose is too high for the specific animal model or individual animal.	- Immediately reduce the dose of ITI-214 or cease administration. - Consult dose-response data from similar studies (see Data on ITI-214 Dosage and Hypotension below). - Consider a dose de-escalation study to find the maximum tolerated dose in your specific model.
Method of administration leads to rapid peak plasma concentrations.	- If using intravenous (IV) administration, consider a slower infusion rate. - If using oral gavage, ensure the formulation provides a controlled release if possible.
Animal model is particularly sensitive to vasodilators.	- Review the literature for the cardiovascular characteristics of the specific strain or species being used. - Ensure baseline blood pressure is within the normal range for the animal model before dosing.
Interaction with other administered substances (e.g., anesthetics).	- Review all concurrently administered drugs for potential hypotensive effects. Anesthetics, in particular, can cause vasodilation and hypotension. ^{[8][9]} - If possible, choose anesthetic agents with minimal cardiovascular impact.

Issue: High variability in blood pressure response between animals at the same dose.

Potential Cause	Troubleshooting Steps
Inconsistent drug administration.	- Ensure accurate and consistent dosing for each animal. For oral administration, confirm complete delivery. - For IV administration, check for catheter patency and consistent infusion rates.
Underlying health status of the animals.	- Ensure all animals are healthy and free of underlying conditions that could affect cardiovascular function. - Acclimate animals properly to the experimental environment to reduce stress-induced blood pressure fluctuations.
Inaccurate blood pressure measurements.	- Verify the calibration and proper functioning of blood pressure monitoring equipment. - Ensure the correct cuff size and placement for non-invasive monitoring. For direct arterial monitoring, ensure the catheter is patent and free of air bubbles. [10]

Data on ITI-214 and Similar PDE1 Inhibitor Dosage and Hypotension in Animal Models

Animal Model	Compound	Dosage	Cardiovascular Effect	Reference
Aging Mice	ITI-214	100 mg/kg/day (chronic)	Lowered systolic and diastolic blood pressure.	
Dogs (Normal and Heart Failure)	ITI-214	Not specified in abstract	Reduced systemic arterial resistance, increased cardiac output, without altering systolic blood pressure.	[6][7]
Rabbits	ITI-214	Not specified in abstract	Reduced systemic arterial resistance.	[6][7]
Rats (Spontaneously Hypertensive)	BTTQ (similar PDE1 inhibitor)	0.1, 0.3, 1, 3 mg/kg (oral, twice daily)	Dose-dependent decrease in mean arterial pressure.	[5]

Detailed Methodologies

Blood Pressure Monitoring in Animal Models

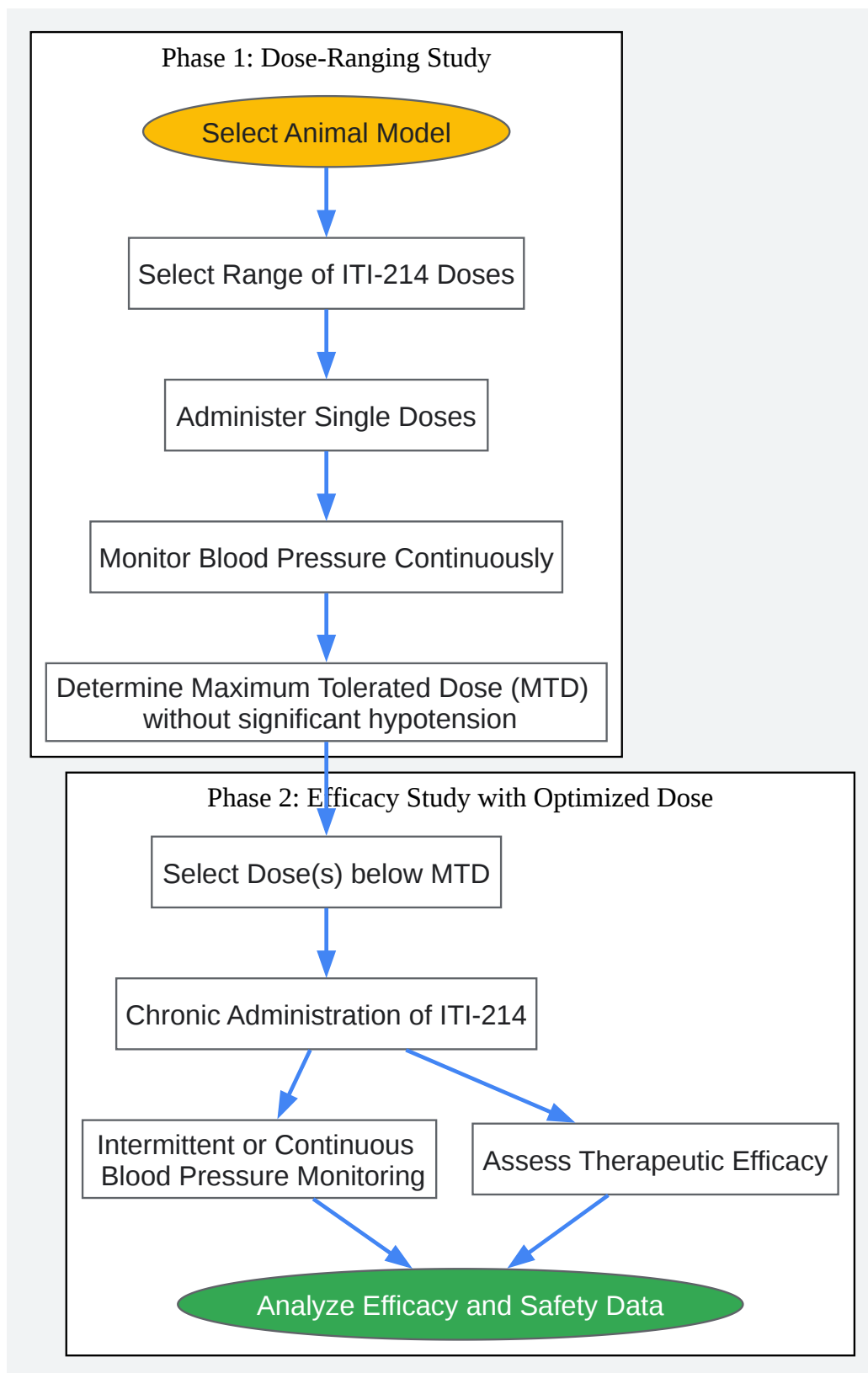
- **Telemetry:** For continuous and stress-free blood pressure monitoring in conscious, freely moving animals like rats, surgical implantation of a telemetry transmitter is the gold standard. The transmitter's catheter is typically placed in the descending aorta or femoral artery. This allows for the recording of systolic, diastolic, and mean arterial pressure, as well as heart rate and activity over long periods without the confounding effects of restraint or anesthesia. [5]
- **Pressure-Volume (PV) Loop Analysis:** In larger animals such as dogs and rabbits, PV loop analysis provides a comprehensive assessment of cardiac hemodynamics. This technique

involves placing a pressure-volume catheter into the left ventricle to simultaneously measure ventricular pressure and volume throughout the cardiac cycle. This allows for the determination of parameters such as end-systolic and end-diastolic pressure and volume, stroke work, and ejection fraction, providing detailed insights into cardiac contractility and function.[6][7]

- **Non-Invasive Tail-Cuff Method:** For rodents, non-invasive blood pressure measurement can be performed using a tail-cuff system. This method is less invasive than telemetry but can be more susceptible to stress-induced artifacts. Proper acclimatization of the animals to the restraining device is crucial for obtaining accurate readings.

Visualizations





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